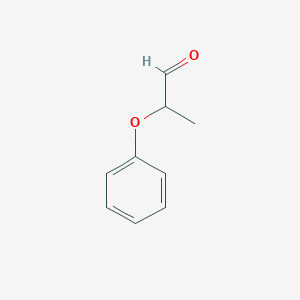

2-Phenoxypropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQCLDTSROCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Greener Synthesis of the Precursor: 2 Phenoxypropan 1 Ol

The conventional route to 2-phenoxypropan-1-ol often involves the Williamson ether synthesis, which, in its classic form, presents several environmental drawbacks. This method typically reacts a phenoxide salt with an alkyl halide, generating stoichiometric amounts of salt byproduct and often requiring harsh bases and volatile organic solvents. jk-sci.comgoogle.com Greener alternatives focus on improving atom economy, utilizing renewable feedstocks, and employing safer reaction media.

Use of Renewable Feedstocks: A significant green advancement is the use of phenol (B47542) derived from renewable resources. Traditionally, phenol is produced from petroleum-based feedstocks via the cumene (B47948) process. numberanalytics.com However, methods are emerging to produce phenol from biomass, particularly lignin, which is an abundant, natural polyphenol. acs.orgrsc.orgnih.gov Utilizing bio-based phenol reduces reliance on fossil fuels and aligns with the principle of using renewable feedstocks. google.com

Catalytic and Solvent-Free Approaches: To circumvent the wastefulness of the traditional Williamson synthesis, catalytic methods are preferred. Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, enhancing reaction rates and reducing the need for large quantities of organic solvents. jk-sci.comnumberanalytics.com Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times, often enabling solvent-free conditions which is a significant step towards a greener process. tsijournals.comorgchemres.org An alternative vapor-phase reaction of phenolic compounds with organic halides over a metal oxide catalyst can produce the ether and a hydrogen halide, which can be captured and recycled, thus improving atom economy over the traditional salt-producing method. google.com

Alternative Alkylating Agents: The reaction of phenol with propylene (B89431) oxide is another viable pathway to the precursor alcohol. atamanchemicals.comresearchgate.net This route is more atom-economical than using a halo-propane, as the entire propylene oxide molecule is incorporated into the product. The development of efficient and recyclable catalysts for this reaction is an active area of green chemistry research.

Interactive Table: Comparison of Synthetic Routes to 2-Phenoxypropan-1-ol

| Method | Typical Reagents | Typical Solvents | Key Green Advantages | Key Drawbacks |

| Traditional Williamson Synthesis | Phenol, NaOH, 1-chloro-2-propanol | DMF, DMSO | Well-established | Poor atom economy (salt waste), harsh base, volatile organic solvents. jk-sci.comgoogle.com |

| Phase-Transfer Catalysis (PTC) | Phenol, KOH, 1-chloro-2-propanol, PTC (e.g., TBAB) | Biphasic (Water/Toluene) | Reduced organic solvent use, milder conditions. numberanalytics.com | Still generates salt waste. |

| Microwave-Assisted Synthesis | Phenol, K2CO3, 1-tosyl-2-propanol | Solvent-free | Rapid reaction times, energy efficient, no solvent waste. tsijournals.comorgchemres.org | May require pre-formation of tosylate. |

| Reaction with Propylene Oxide | Phenol, Propylene Oxide, Catalyst (e.g., Al2O3-MgO/Fe3O4) | Toluene or solvent-free | High atom economy, no salt byproduct. atamanchemicals.com | Requires specific catalysts, potential for regioselectivity issues. |

| Renewable Phenol Approach | Bio-based Phenol, Green Alkylating Agent | Green Solvents (e.g., Cyrene) | Utilizes renewable feedstock, reduces carbon footprint. acs.orgrsc.org | Dependent on the commercial availability and cost of bio-phenol. |

Green Oxidation of 2 Phenoxypropan 1 Ol to 2 Phenoxypropanal

The oxidation of a secondary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Traditional methods often rely on stoichiometric oxidants containing heavy metals, such as chromium(VI) reagents, which are toxic and generate significant hazardous waste. Green chemistry offers a plethora of cleaner alternatives that utilize catalytic processes and environmentally benign oxidants. acs.org

Catalytic Oxidation with Clean Oxidants: The most prominent green strategy is the use of catalytic amounts of a transition metal in conjunction with a clean, atom-economical oxidant like molecular oxygen (from air) or hydrogen peroxide (H₂O₂). acs.orgmdpi.com The primary byproduct of these reactions is water, making them exceptionally clean.

Aerobic Oxidation: Ruthenium/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are effective for the aerobic oxidation of various alcohols, including secondary alcohols, to their corresponding ketones or aldehydes with high selectivity. acs.org

Hydrogen Peroxide Oxidation: H₂O₂ is an ideal green oxidant. Various heterogeneous catalysts, such as iron oxides on silica (B1680970) supports (Fe₂O₃/SBA-15) or graphene oxide-based nanocomposites, have been developed to efficiently catalyze the oxidation of alcohols with H₂O₂ under mild conditions. mdpi.com A system using cerium(III) bromide and H₂O₂ has also been shown to be a highly efficient and selective green method for oxidizing secondary alcohols. organic-chemistry.org

Photochemical and Biocatalytic Methods:

Photochemical Oxidation: A mild and green protocol using a photocatalyst like thioxanthenone can facilitate the oxidation of alcohols to aldehydes using air as the oxidant and sunlight or household lamps as the energy source. rsc.org This method avoids harsh reagents and high temperatures.

Biocatalysis: While more commonly applied to reductions, enzymatic oxidation is a growing field. The use of alcohol dehydrogenases or oxidases could provide a highly selective and environmentally friendly route to 2-Phenoxypropanal under mild aqueous conditions. Biocatalytic methods are already established for the synthesis of chiral alcohols, which could be used to produce enantiomerically pure versions of this compound's precursor. tandfonline.comtandfonline.com

Interactive Table: Comparison of Oxidation Methods for 2-Phenoxypropan-1-ol

| Method | Oxidant | Catalyst / Reagent | Byproduct(s) | Key Green Advantages |

| Traditional (e.g., Jones Oxidation) | CrO₃ in H₂SO₄ | Stoichiometric Cr(VI) | Cr(III) salts, water | Effective, well-understood |

| Aerobic Oxidation | O₂ (Air) | Catalytic Ru/TEMPO | Water | Clean oxidant, high atom economy, catalytic. acs.org |

| Hydrogen Peroxide Oxidation | H₂O₂ | Catalytic Fe₂O₃/SBA-15 or CeBr₃ | Water | Clean oxidant, high atom economy, often uses heterogeneous (recyclable) catalysts. mdpi.comorganic-chemistry.org |

| Photochemical Oxidation | O₂ (Air) | Photocatalyst (e.g., thioxanthenone) | Water | Uses light as an energy source, mild conditions, clean oxidant. rsc.org |

| Biocatalytic Oxidation | O₂ (Air) | Enzyme (e.g., Alcohol Dehydrogenase) | Water | Highly selective, mild aqueous conditions, biodegradable catalyst. |

By integrating these green principles—from sourcing renewable phenol (B47542) to employing catalytic, solvent-free, and atom-economical transformations—the synthesis of this compound can be redesigned to be significantly more sustainable and aligned with modern environmental standards.

Chemical Reactivity and Transformation Pathways of 2 Phenoxypropanal

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. fiveable.me Subsequent protonation of this intermediate yields the final alcohol product. fiveable.me

The reaction of 2-Phenoxypropanal with a cyanide ion (CN⁻), typically from a source like sodium cyanide (NaCN) or potassium cyanide (KCN), results in the formation of a cyanohydrin. chemistrysteps.com This reaction is a classic example of nucleophilic addition. chemguide.co.uk

The mechanism begins with the cyanide nucleophile attacking the electrophilic carbonyl carbon of this compound. libretexts.orglibretexts.org This step forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate. youtube.com In the second step, the alkoxide ion is protonated by a weak acid, such as hydrogen cyanide (HCN) which is often present in the reaction mixture, to yield the final product, 2-hydroxy-3-phenoxybutanenitrile. libretexts.orglibretexts.org The reaction is typically conducted under slightly acidic to neutral pH conditions (around 4-5) to ensure the presence of both free cyanide ions for nucleophilic attack and HCN for protonation. chemguide.co.uk

Cyanohydrins are valuable synthetic intermediates. For instance, the nitrile group of 2-hydroxy-3-phenoxybutanenitrile can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced with reagents like lithium aluminum hydride (LiAlH₄) to form a β-aminoalcohol. chemistrysteps.comyoutube.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with aldehydes like this compound. smolecule.comutexas.edu These reactions are a fundamental method for forming new carbon-carbon bonds. mt.com

In this transformation, the carbanion-like alkyl or aryl group from the organometallic compound attacks the carbonyl carbon of this compound. chemistrytalk.org This addition results in a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent aqueous or mild acidic workup step is required to protonate the alkoxide, yielding a secondary alcohol. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) followed by an acid workup would produce 3-phenoxy-2-butanol. The polarity of the carbon-metal bond dictates the reactivity, with organolithium reagents generally being more reactive than Grignard reagents. mt.com

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group is readily susceptible to oxidation, a transformation that converts it into a carboxylic acid. libretexts.org This is a key reaction pathway for this compound.

The oxidation of this compound yields 2-phenoxypropanoic acid. This transformation can be accomplished using a variety of strong oxidizing agents. Traditional reagents include potassium permanganate (KMnO₄) and chromium-based compounds like potassium dichromate (K₂Cr₂O₇) in an acidic medium. nih.gov These methods, while effective, often involve harsh conditions and the generation of toxic metal waste. nih.gov

The general reaction involves the addition of oxygen to the aldehyde carbon and the removal of the aldehydic hydrogen. Milder reagents such as Tollens' reagent can also effect this transformation, though they are more commonly used for qualitative analysis.

Modern synthetic chemistry favors catalytic methods for oxidation due to their efficiency, milder reaction conditions, and reduced environmental impact. nih.gov A range of catalytic systems can be employed to oxidize aldehydes like this compound to the corresponding carboxylic acid, 2-phenoxypropanoic acid.

These processes often use environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.org Catalysts can include transition metals such as palladium, vanadium, or cobalt, or metal-free organocatalysts like N-hydroxyphthalimide (NHPI). organic-chemistry.orgsemanticscholar.org For example, systems like VO(acac)₂ with hydrogen peroxide have been shown to efficiently and selectively oxidize various aldehydes to carboxylic acids. organic-chemistry.org Selenium-containing catalysts have also been used with hydrogen peroxide in aqueous solutions, representing a green chemistry approach to this transformation. nih.gov

Reduction Reactions of the Aldehyde Moiety

The aldehyde group of this compound can be easily reduced to a primary alcohol, yielding 2-phenoxy-1-propanol. This is a fundamental transformation in organic synthesis. The most common reagents for this purpose are metal hydrides, which act as a source of a hydride ion (H⁻). libretexts.org

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com It is typically used in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride from the borohydride complex to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to give the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent than NaBH₄. libretexts.org It also readily reduces aldehydes to primary alcohols. However, due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), with a separate aqueous workup step to protonate the intermediate alkoxide. libretexts.orgchemistrysteps.com While NaBH₄ is generally sufficient for reducing aldehydes, LiAlH₄ is also effective and would convert this compound to 2-phenoxy-1-propanol. evitachem.com

Summary of Transformations

The following table summarizes the key chemical reactions of this compound discussed in this article.

| Reaction Type | Section | Reagent(s) | Product |

|---|---|---|---|

| Cyanohydrin Formation | 3.1.1 | NaCN/HCN | 2-hydroxy-3-phenoxybutanenitrile |

| Organometallic Addition | 3.1.2 | 1. R-MgX or R-Li 2. H₃O⁺ | Substituted secondary alcohol |

| Oxidation | 3.2.1 | KMnO₄ or K₂Cr₂O₇/H⁺ | 2-phenoxypropanoic acid |

| Catalytic Oxidation | 3.2.2 | Catalyst (e.g., Pd, V) + Oxidant (e.g., H₂O₂, O₂) | 2-phenoxypropanoic acid |

| Reduction | 3.3 | NaBH₄ or LiAlH₄ | 2-phenoxy-1-propanol |

Condensation and Elimination Reactions Involving this compound

The presence of an α-hydrogen atom makes this compound susceptible to enolate formation under basic conditions, enabling it to participate in condensation reactions like the Aldol and Knoevenagel condensations. nsf.govresearchgate.net

In an Aldol condensation , this compound can react with itself (self-condensation) or another enolizable carbonyl compound (crossed-condensation). Under basic catalysis, an enolate is formed by deprotonation at the α-carbon. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. The initial product is a β-hydroxy aldehyde. Subsequent heating often leads to an elimination reaction (dehydration), yielding a more stable α,β-unsaturated aldehyde. researchgate.netchemrxiv.org

The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). rsc.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). rsc.org The active methylene compound is easily deprotonated to form a stable carbanion, which then adds to the aldehyde carbonyl. The resulting intermediate readily undergoes dehydration to produce a stable, conjugated final product. A study involving the related 2-phenoxybenzaldehyde reacted with methyl malonate in the presence of TiCl₄/Et₃N yielded only the Knoevenagel adduct, demonstrating the viability of this reaction type for phenoxy-substituted aldehydes.

The table below lists examples of active methylene compounds that can participate in Knoevenagel condensations with aldehydes like this compound.

| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Resulting Product Type |

| Diethyl malonate | -COOEt, -COOEt | α,β-Unsaturated diester |

| Ethyl acetoacetate | -COCH₃, -COOEt | α,β-Unsaturated keto-ester |

| Malononitrile | -CN, -CN | α,β-Unsaturated dinitrile |

| Cyanoacetic acid | -CN, -COOH | α,β-Unsaturated cyano-acid |

| Thiobarbituric acid | Cyclic thioamide/imide | Substituted thiobarbiturate derivative |

Advanced Catalytic Transformations of this compound

Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, provides powerful methods for controlling the reactivity of aldehydes like this compound. A primary mode of activation involves the reaction of the aldehyde with a chiral secondary amine catalyst (e.g., a proline derivative or a diarylprolinol silyl ether) to form a nucleophilic enamine intermediate. This chiral enamine can then react with a wide range of electrophiles, enabling highly enantioselective α-functionalization reactions. For α-branched aldehydes such as this compound, this approach can be used to construct chiral quaternary carbon centers. bohrium.com

Alternatively, if this compound is first converted to an α,β-unsaturated aldehyde (via a condensation reaction), it can be activated by a chiral secondary amine catalyst to form a transient iminium ion. This iminium ion activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system, making it highly susceptible to nucleophilic attack in asymmetric conjugate addition (Michael) reactions. This strategy is a cornerstone of modern organocatalysis and allows for the enantioselective addition of various nucleophiles to the β-position.

While classical cross-coupling reactions typically involve organohalides, advanced transition metal-catalyzed methods can engage aldehydes or their derivatives in novel transformations. One sophisticated strategy involves a dual-catalytic system where an alcohol is in equilibrium with its corresponding aldehyde. In this "hydrogen-borrowing" approach, a first transition metal catalyst (e.g., Ru or Fe) reversibly oxidizes a primary alcohol to an aldehyde intermediate in situ. A second, orthogonal catalyst (e.g., Pd) then performs a cross-coupling reaction, such as a β-C-H arylation, on the transient aldehyde before the first catalyst reduces the coupled intermediate back to the alcohol. This allows for the functionalization of positions that are typically unreactive.

Another important transformation is the decarbonylative cross-coupling , where a transition metal catalyst, typically rhodium(I) or palladium(0), facilitates the extrusion of carbon monoxide (CO) from the aldehyde. nih.gov This process generates a metal-alkyl intermediate from this compound (a 1-phenoxyethyl-metal species), which can then participate in a cross-coupling reaction with an organohalide or other coupling partner. rsc.org This effectively allows the aldehyde to act as a synthetic equivalent of an alkyl halide.

Furthermore, intermolecular hydroacylation involves the rhodium-catalyzed addition of the aldehyde C-H bond across an alkene or alkyne. This atom-economical reaction forms a ketone and creates a new carbon-carbon bond directly from the aldehyde functionality of this compound. researchgate.net

Rearrangement Mechanisms of this compound and its Adducts

While this compound itself is not prone to major rearrangements under standard conditions, its reaction products, or adducts, can undergo mechanistically significant rearrangements. For example, adducts formed from Aldol-type reactions can be susceptible to acid-catalyzed rearrangements. A β-hydroxy aldehyde, formed from the self-condensation of this compound, could potentially undergo a pinacol-type rearrangement if the secondary alcohol is oxidized to a ketone and the tertiary alcohol is protonated, leading to a 1,2-shift of the 1-phenoxyethyl group.

In a different context, the rearrangement of adducts has been observed in complex biological systems. For instance, the M1G adduct of malondialdehyde with deoxyguanosine undergoes a quantitative, base-catalyzed ring-opening rearrangement to a different derivative within duplex DNA. This is facilitated by the exocyclic amino group of a complementary cytosine base, which acts as a catalyst. This demonstrates that the local chemical environment can induce significant structural transformations in aldehyde adducts. It is plausible that adducts of this compound, when formed with complex biomolecules or in the presence of specific catalysts, could undergo similar, mechanistically distinct rearrangements driven by neighboring functional groups.

Stereochemistry and Enantioselective Synthesis Involving 2 Phenoxypropanal

Analysis of Chiral Centers in 2-Phenoxypropanal and its Derivatives

Chirality in organic molecules arises from the presence of a stereogenic center, most commonly a carbon atom bonded to four different substituents. nih.gov This asymmetry means the molecule cannot be superimposed on its mirror image, leading to the existence of enantiomers. nih.gov

This compound possesses a single stereogenic center at the C2 carbon atom. This carbon is attached to four distinct groups: a hydrogen atom, a methyl group (-CH3), a formyl group (-CHO), and a phenoxy group (-OPh). The presence of this chiral center means that this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Phenoxypropanal and (S)-2-Phenoxypropanal. A 50:50 mixture of these enantiomers is referred to as a racemic mixture.

When this compound is chemically modified, new stereocenters can be created, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For example, a reaction that introduces a second chiral center into an enantiomer of this compound will result in two diastereomeric products. If the starting material is (R)-2-Phenoxypropanal and a new chiral center is formed, the products could have configurations of (R,R) and (R,S). These two products are diastereomers of each other.

Table 1: Stereoisomers of this compound and its Derivatives

| Stereoisomer Type | Relationship | Example Configuration | Key Characteristics |

|---|---|---|---|

| Enantiomers | Non-superimposable mirror images | (R)-2-Phenoxypropanal & (S)-2-Phenoxypropanal | Identical physical properties (except for optical rotation), differ in interaction with other chiral entities. |

| Diastereomers | Stereoisomers that are not mirror images | (2R, 3R)-product & (2R, 3S)-product | Different physical and chemical properties (e.g., melting point, boiling point, solubility). |

Asymmetric Synthetic Methodologies for Enantiomerically Enriched this compound

The synthesis of single enantiomers, known as asymmetric synthesis, is crucial as different enantiomers of a molecule can have vastly different biological effects. nih.gov Classical chemical synthesis often produces a racemic mixture, necessitating methods to generate an excess of one enantiomer. nih.gov Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a high enantiomeric excess (ee). nih.gov

Several strategies can be employed to obtain enantiomerically enriched this compound:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials. For instance, a chiral precursor containing the required stereocenter could be chemically converted to this compound.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: A small amount of a chiral catalyst can be used to produce a large amount of an enantiomerically enriched product. This is often the most efficient method. mdpi.comrijournals.com

Biocatalysis: Enzymes are highly specific chiral catalysts that can perform reactions with exceptional enantioselectivity under mild conditions. mtak.hu For the related compound 2-phenylpropionaldehyde, alcohol dehydrogenases (ADHs) have been used for the enantioselective conversion of the racemic aldehyde to (S)-2-phenyl-1-propanol. mtak.hu A similar enzymatic reduction or oxidation strategy could potentially be applied to produce enantiomerically pure this compound or its corresponding alcohol.

Table 2: Overview of Asymmetric Synthesis Strategies

| Methodology | Description | Application to this compound |

|---|---|---|

| Chiral Pool | Utilizes enantiopure starting materials from nature. | Synthesis from a suitable chiral precursor like a lactate or alanine derivative. |

| Chiral Auxiliaries | A removable chiral group directs the stereochemistry of a reaction. | An achiral precursor is modified with an auxiliary to create the C2 stereocenter stereoselectively. |

| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Asymmetric hydrogenation of a corresponding α,β-unsaturated aldehyde or other enantioselective C-C bond formations. |

| Biocatalysis | Use of enzymes to catalyze enantioselective transformations. | Kinetic resolution of racemic this compound or asymmetric synthesis from an achiral precursor using enzymes like oxidoreductases. |

Diastereoselective Reactions and Strategies for Stereochemical Control

When a molecule that is already chiral, such as a single enantiomer of this compound, undergoes a reaction to create a new stereocenter, the two possible products are diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over the other. researchgate.net The existing chiral center influences the reaction pathway, leading to this selectivity. uvic.ca

For this compound, the aldehyde functional group is a common site for reactions like nucleophilic additions (e.g., Grignard or aldol reactions). The approach of the incoming nucleophile to the carbonyl carbon can be influenced by the stereochemistry at the adjacent C2 carbon. This control is typically governed by steric and electronic interactions.

Strategies for stereochemical control in such reactions often rely on established models:

Felkin-Anh Model: This model predicts the stereochemistry of nucleophilic attack on carbonyl groups adjacent to a stereocenter. It posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance, guiding the nucleophile to attack from the less hindered face.

Cram's Rule: A related empirical rule that also predicts the major diastereomer formed in such reactions.

By choosing appropriate reagents and reaction conditions, chemists can enhance the natural diastereoselectivity of a reaction to favor the desired product. This control is essential for the synthesis of complex molecules with multiple stereocenters, such as many natural products and pharmaceuticals. nih.gov

Application of Chiral Catalysis in this compound Transformations

Chiral catalysts are powerful tools for controlling stereochemistry in chemical reactions. nih.gov They can be used to transform achiral substrates into chiral products enantioselectively or to react with a racemic mixture in a way that selectively transforms one enantiomer (kinetic resolution).

In the context of this compound, chiral catalysts could be applied in several key transformations:

Asymmetric Reduction: The reduction of the aldehyde group to a primary alcohol (2-phenoxy-1-propanol) can be achieved with high enantioselectivity using chiral catalysts, such as those based on ruthenium-BINAP complexes or chiral oxazaborolidines (CBS reagents).

Asymmetric Aldol Reactions: Chiral catalysts, including proline and its derivatives or metal complexes with chiral ligands, can be used to control the stereochemistry of aldol reactions where this compound acts as either the electrophile or, after conversion to an enolate or enamine, the nucleophile.

Biocatalysis: As mentioned, enzymes are excellent chiral catalysts. For a related aldehyde, recombinant horse-liver alcohol dehydrogenase (ADH) has shown outstanding enantioselectivity in converting racemic 2-phenylpropionaldehyde into a single enantiomer of the corresponding alcohol. mtak.hu This highlights the potential of biocatalysts to perform highly selective transformations on this compound, either through reduction, oxidation, or other enzyme-mediated reactions.

The choice of catalyst is critical, as it must create a chiral environment that energetically favors the transition state leading to one stereoisomer over the other. uvic.ca

Table 3: Potential Applications of Chiral Catalysis on this compound

| Transformation | Type of Chiral Catalyst | Potential Outcome |

|---|---|---|

| Reduction to Alcohol | Chiral metal complexes (e.g., Ru-BINAP), CBS reagents, Alcohol Dehydrogenases (enzymes) | Enantiomerically enriched (R)- or (S)-2-phenoxy-1-propanol. |

| Aldol Addition | Chiral amines (e.g., proline), Chiral Lewis acids | Diastereo- and enantioselective formation of a new C-C bond and two new stereocenters. |

| Cyanohydrin Formation | Chiral Lewis bases or metal complexes | Enantioselective synthesis of chiral cyanohydrins derived from this compound. |

| Kinetic Resolution | Enzymes (e.g., lipases, oxidoreductases) | Selective reaction of one enantiomer from racemic this compound, leaving the other enantiomer unreacted and thus enriched. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Phenoxypropanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Phenoxypropanal. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the aldehydic proton typically appears as a distinct singlet or triplet in the downfield region, around 9.5-9.8 ppm. The protons on the aromatic ring of the phenoxy group usually exhibit signals between 6.8 and 7.4 ppm. The methine proton adjacent to the oxygen and carbonyl groups, and the methyl protons, will have characteristic chemical shifts and coupling patterns that confirm the connectivity of the molecule. semanticscholar.orgualberta.ca For instance, a study reported broad signals for the aromatic protons around 6.94 and 7.28 ppm for a related compound. ualberta.ca

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and appears at approximately 200 ppm. semanticscholar.orgcsic.es The carbons of the phenyl ring resonate in the aromatic region (typically 114-158 ppm), while the aliphatic carbons (methine and methyl) appear in the upfield region of the spectrum. csic.es The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. mdpi.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the complete bonding network and confirming the structure of this compound and its derivatives. mdpi.com

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aldehydic (CHO) | 9.40 - 9.86 | csic.es |

| ¹H | Aromatic (Ar-H) | 6.78 - 7.34 | csic.es |

| ¹H | Methine (CH) | ~4.50 | ualberta.ca |

| ¹H | Methyl (CH₃) | ~1.27 | ualberta.ca |

| ¹³C | Carbonyl (C=O) | 199.4 - 201.2 | semanticscholar.orgcsic.es |

| ¹³C | Aromatic (Ar-C) | 114.5 - 157.6 | csic.es |

| ¹³C | Methine (CH) | ~57.43 | researchgate.net |

| ¹³C | Methyl (CH₃) | ~16.3 | acs.org |

Note: Chemical shifts are dependent on the solvent and specific derivative structure.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular weight. nist.gov

The fragmentation of this compound under electron ionization (EI) typically involves characteristic cleavages. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common pathway. msu.edulibretexts.org Another significant fragmentation pathway can be the cleavage of the ether bond, leading to the formation of a phenoxy radical or a phenoxy cation (m/z 93) and a propanal radical cation. The base peak in the mass spectrum of a related compound, 2-phenoxy-1-propanol, was observed at m/z 94, corresponding to the phenol (B47542) fragment. nist.govnih.gov The fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation. nih.govmassbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures containing this compound. mdpi.com However, the direct analysis of aldehydes by GC can sometimes be challenging due to their polarity and potential for thermal degradation.

To overcome these challenges and improve chromatographic properties and detection sensitivity, derivatization is often employed. nih.gov For aldehydes like this compound, several derivatization reagents are available:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the aldehyde to its more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. mdpi.comchemcoplus.co.jp Silylation reduces the polarity and hydrogen bonding capacity of the analyte. chemcoplus.co.jp

Oximation: Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) react with the carbonyl group to form an oxime derivative. nih.govgcms.cz PFBHA derivatives are particularly useful for enhancing sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) MS. gcms.czresearchgate.net

The choice of derivatization reagent depends on the specific analytical goals, such as improving volatility, enhancing thermal stability, or increasing detection sensitivity. nih.govchemcoplus.co.jp For instance, the use of PFBHA derivatization has been successfully applied to the analysis of stale aldehydes in beer. gcms.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for identifying functional groups and studying electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong, sharp peak in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. savemyexams.comlibretexts.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching is observed just below 3000 cm⁻¹. msu.edu The C-O-C stretching of the ether linkage typically gives rise to absorptions in the 1200-1000 cm⁻¹ region. nih.gov The presence and position of these bands provide clear evidence for the key functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenoxy chromophore. The benzene (B151609) ring exhibits characteristic absorptions in the UV region, typically with a strong band around 200-220 nm (π→π* transition) and a weaker, fine-structured band around 250-270 nm (the "B-band"). ualberta.caspectrabase.com The carbonyl group also has a weak n→π* transition in the near-UV region, though it may be obscured by the stronger aromatic absorptions. UV-Vis spectroscopy can be used to monitor reaction kinetics and for quantitative analysis. aut.ac.nz

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of this compound and its isomers. researchgate.net Given that this compound is a chiral molecule, containing a stereocenter at the second carbon of the propanal chain, the separation of its enantiomers is often a critical analytical task.

Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of this compound and related compounds. sielc.comnih.gov A typical setup involves a C8 or C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric or formic acid. sielc.com

For the separation of enantiomers, chiral HPLC is required. This can be achieved using chiral stationary phases (CSPs) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The choice of the CSP and mobile phase is crucial for achieving baseline separation. thieme-connect.de The ability to separate and quantify the individual enantiomers is vital in fields such as asymmetric synthesis and pharmaceutical development, where the biological activity of enantiomers can differ significantly.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

While obtaining a single crystal of the liquid this compound itself for X-ray crystallography can be challenging, this technique is highly applicable to its solid derivatives. By converting the aldehyde into a crystalline derivative, such as a hydrazone, oxime, or semicarbazone, its three-dimensional structure in the solid state can be definitively determined.

X-ray crystallography provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. This data is invaluable for confirming the absolute stereochemistry of a single enantiomer, understanding intermolecular interactions like hydrogen bonding and π-stacking, and for detailed structural comparisons with computational models. nih.gov The synthesis and crystallographic analysis of derivatives of related compounds have been reported, demonstrating the feasibility of this approach. nih.gov

Computational and Theoretical Investigations of 2 Phenoxypropanal

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and electronic characteristics of a molecule. arxiv.orgmdpi.com

Molecular Structure Optimization: The first step in most computational studies is geometry optimization. This process iteratively adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface, which corresponds to the most stable molecular structure. arxiv.org Methods like B3LYP or PBE0 combined with a basis set such as 6-31G(d,p) or larger are commonly employed for this purpose. aps.orgmedcraveonline.com The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles.

Interactive Table: Illustrative Optimized Geometric Parameters for 2-Phenoxypropanal (DFT/B3LYP/6-31G(d,p)) This table presents typical, realistic values that would be obtained from a DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | O1-C1 (carbonyl) | 1.21 Å |

| Bond Length | C1-C2 | 1.52 Å |

| Bond Length | C2-O2 (ether) | 1.37 Å |

| Bond Length | O2-C(phenyl) | 1.43 Å |

| Bond Angle | O1=C1-C2 | 124.5° |

| Bond Angle | C1-C2-O2 | 108.9° |

| Bond Angle | C2-O2-C(phenyl) | 118.5° |

| Dihedral Angle | O1=C1-C2-O2 | -145.0° |

Electronic Properties: Once the geometry is optimized, electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map can also be generated. acs.org This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. acs.org For this compound, the MEP would show a negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials (blue) around the aldehydic and alpha-protons.

Interactive Table: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Chemical reactivity, stability |

| Dipole Moment | 2.9 D | Molecular polarity |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient species like transition states. wavefun.com

Reaction Pathway Modeling: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile reveals the favorability (thermodynamics) and feasibility (kinetics) of a proposed mechanism. For example, the hydrogenation of this compound to 2-phenoxypropan-1-ol can be modeled. researchgate.net

Transition State Analysis: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS is crucial for calculating the activation energy (Ea), which determines the reaction rate. Frequency calculations are performed on the located TS structure; a valid transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. dtic.mil In the hydrogenation of this compound, computational modeling could detail the structure of the transition state where the hydride from a catalyst and a proton are transferred to the aldehyde carbon and oxygen, respectively. researchgate.netualberta.ca

Interactive Table: Illustrative Energetics for a Hypothetical Hydrogenation Step

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants (Aldehyde + H₂) | 0.0 | Starting materials |

| Transition State | +22.5 | Energy barrier for the reaction |

| Product (Alcohol) | -15.8 | Final product |

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds, like this compound, exist as an ensemble of different spatial arrangements called conformers.

Conformational Search: A systematic or stochastic conformational search is performed to identify the various low-energy structures. This often starts with a faster method, like molecular mechanics, to generate many potential conformers, which are then optimized using a more accurate DFT method. chemicke-listy.cz For this compound, key rotations would be around the C(alpha)-C(carbonyl), C(alpha)-O(ether), and O(ether)-C(phenyl) bonds.

Energy Landscape Mapping: The results of the conformational search are used to map the potential energy landscape, which shows the relative energies of all conformers. acs.org The global minimum energy conformer is the most stable and populated form of the molecule. Understanding the distribution and relative energies of these conformers is essential, as the reactivity of the molecule can be influenced by the specific conformer that participates in the reaction.

Interactive Table: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-O2-Cph) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 175° | 0.00 | 65.1 |

| 2 | 65° | 0.85 | 21.3 |

| 3 | -70° | 1.50 | 8.2 |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic data, which is invaluable for identifying and characterizing molecules. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus. scielo.org.za These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Recent machine learning approaches have also shown high accuracy in predicting NMR shifts. arxiv.orgfrontiersin.orgresearchgate.net

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained from frequency calculations. libretexts.org The calculated vibrational frequencies and their intensities correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. scielo.org.za Predicted frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

UV-Vis Spectroscopy: Electronic excitations can be calculated using Time-Dependent DFT (TD-DFT). medcraveonline.com This method provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which simulate the UV-Vis spectrum and offer insight into the molecule's electronic transitions (e.g., n→π* or π→π*). drawellanalytical.com

Interactive Table: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Corresponding Functional Group/Transition |

| IR | Vibrational Frequency | 1745 cm⁻¹ | C=O stretch (aldehyde) |

| IR | Vibrational Frequency | 1240 cm⁻¹ | C-O-C stretch (ether) |

| ¹³C NMR | Chemical Shift | 201.5 ppm | C=O (aldehyde carbon) |

| ¹H NMR | Chemical Shift | 9.7 ppm | -CHO (aldehyde proton) |

| UV-Vis | λmax | 275 nm | π→π* (phenyl ring) |

Computational Studies on Reactivity and Selectivity in Catalytic Systems

Computational modeling is indispensable for understanding the mechanisms of complex catalytic reactions and predicting their outcomes. acs.org

Modeling Catalytic Cycles: For reactions like hydroformylation or asymmetric hydrogenation, DFT can be used to model the entire catalytic cycle. ualberta.ca This involves calculating the structures and energies of all intermediates and transition states, including the catalyst-substrate complexes. nih.gov Such studies are crucial for understanding how the ligand structure and reaction conditions influence catalyst activity and selectivity. uva.nlrsc.org

Understanding Reactivity and Selectivity: In catalytic reactions, multiple reaction pathways are often possible. For example, in the hydroformylation of an alkene, linear and branched aldehydes can be formed. nih.gov Computational studies can determine the energy barriers for each competing pathway. The pathway with the lower activation energy will be favored, thus explaining the observed regioselectivity. nih.gov

A study on the hydrogenation of amides noted that the hydrogenation of racemic this compound resulted in a very low enantiomeric excess (9% ee). thieme-connect.deualberta.ca While the study did not include a computational analysis, this is a prime example of where theoretical modeling would be applied. By calculating the transition state energies for the formation of the (R) and (S) alcohol products within the chiral catalyst's environment, researchers could rationalize the poor enantioselection and guide the design of more selective catalysts.

Interactive Table: Illustrative Comparison of Competing Pathways in Catalysis

| Reaction | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Hydroformylation | Linear Addition | 21.5 | Minor Product |

| Hydroformylation | Branched Addition | 19.8 | Major Product |

| Asymmetric Hydrogenation | Formation of (R)-product | 18.2 | Favored Enantiomer |

| Asymmetric Hydrogenation | Formation of (S)-product | 18.5 | Disfavored Enantiomer |

Applications of 2 Phenoxypropanal in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Molecule Construction

Organic building blocks are essential molecular units used to construct more complex compounds, playing a critical role in drug discovery, materials science, and chemical research. cymitquimica.compaint.org 2-Phenoxypropanal serves as a versatile intermediate in organic synthesis, valued for its specific reactivity in forming larger, more intricate molecular architectures. chemshuttle.com The aldehyde functional group is highly reactive, making it a key component for creating complex molecules through various synthetic pathways.

A prominent example of its application is in the pharmaceutical sector, specifically in the synthesis of the potent antiglaucoma agent, Tafluprost. mdpi.com Tafluprost is a prostaglandin (B15479496) F2α analog used to treat glaucoma and ocular hypertension. mdpi.com In a novel convergent synthesis strategy, this compound is utilized as a key racemic aldehyde ω-chain synthon. mdpi.com This involves a Julia-Lythgoe olefination reaction with a structurally advanced prostaglandin phenylsulfone intermediate. mdpi.com The use of this compound in this context highlights its importance as a building block for constructing the complex side-chain of a pharmaceutically active molecule. For economic efficiency in large-scale synthesis, it is noted that the 2-(tert-butyldimethylsilyloxy)-3-phenoxypropanal synthon is prepared as a racemate. mdpi.com

Research has also shown that 2-alkoxy- or this compound can be synthesized through the hydroformylation of (aryloxy)ethylenes. acs.org This process yields a mixture of isomers and demonstrates a viable pathway to obtaining this aldehyde, further cementing its role as an accessible building block for more complex syntheses. acs.orglookchem.com

Utilization in Polymer and Resin Synthesis as a Monomer or Intermediate

While aldehydes can be used in the production of certain polymers and resins, such as phenolic resins (phenol-formaldehyde resins), there is limited publicly available scientific information documenting the specific use of this compound as a monomer or direct intermediate in polymer and resin synthesis. atamanchemicals.comatamankimya.com

The synthesis of polymers and resins often involves monomers, which are small molecules that bond together to form long chains or networks. ontosight.ai For instance, related compounds like 2-hydroxy-3-phenoxypropyl acrylate (B77674) serve as monomers in the synthesis of specialized polymers and copolymers used in coatings, adhesives, and biomedical devices. ontosight.ai However, this is a distinct derivative and not this compound itself.

The applications in coatings and resins, particularly for epoxy, acrylic, and phenolic types, are widely associated with the alcohol 2-Phenoxypropanol , which acts as a powerful coalescing agent, solvent, and modifier. paint.orgatamanchemicals.comatamankimya.comlnkelong.com In contrast, the aldehyde this compound is not documented for these roles.

Intermediate in the Production of Specialty Chemicals and Agrochemical Precursors

Specialty chemicals are produced for specific end-use applications and include a wide range of substances such as pharmaceuticals, agrochemicals, and flavorings. usitc.gov this compound functions as a crucial intermediate in the synthesis of such high-value molecules. chemshuttle.com

Its role as a precursor in the pharmaceutical industry is clearly established through its use in the synthesis of Tafluprost. mdpi.com The production of such complex therapeutic agents relies on the availability of versatile intermediates like this compound that can be incorporated into a multi-step synthesis to build the final active compound. vandemark.com

While direct evidence for the use of this compound as a precursor for agrochemicals is not prominent in the available literature, related derivatives are used in this sector. For example, 2-Phenoxypropylamine is noted as an intermediate in the production of agrochemicals. This suggests that the phenoxypropane scaffold is relevant to the agrochemical industry, and derivatives from this compound could potentially serve as precursors.

Aldehydes are a significant class of aroma compounds, often characterized by their potent and distinct scents. mdpi.comwikipedia.org Many aldehydes are used as fragrance ingredients in perfumes, cosmetics, and other consumer products. mdpi.com For example, the isomeric compound 2-Phenylpropanal, also known as hydratropaldehyde, possesses a fresh, green, floral, hyacinth-like odor and is used in perfumery. mdpi.comnih.gov

Synthetic routes that produce this compound often position it as a potential precursor for fragrance and flavor compounds. One such route is the hydroformylation of (aryloxy)ethylenes. This reaction, when catalyzed by rhodium complexes, can produce a mixture of aldehydes, including the α-isomer, this compound, and the β-isomer, 3-phenoxypropanal. acs.orglookchem.com The composition of this mixture can be influenced by reaction conditions, but it provides a direct pathway to phenoxy-substituted aldehydes that are of interest to the fragrance industry. acs.org The structural similarity of this compound to known fragrance aldehydes suggests its potential for use in creating new scents.

Table 1: Synthetic Routes to this compound and Related Fragrance Aldehydes

| Reaction Type | Starting Material | Product(s) | Relevance to Fragrance Synthesis |

|---|---|---|---|

| Hydroformylation | (Aryloxy)ethylenes | Mixture of this compound and 3-Phenoxypropanal acs.orglookchem.com | Direct synthesis of potential fragrance precursors. |

| Wacker-Type Oxidation | Allyl Phenyl Ether | 1-Phenoxy-2-propanone and 3-Phenoxypropanal acs.org | Pathway to a structural isomer with fragrance potential. |

Application in Solvent Systems and Industrial Formulations (where the compound itself is the solvent)

There is no significant evidence in the scientific literature to suggest that this compound is used as a solvent or as a primary component in industrial formulations. Aldehydes are generally characterized by their high reactivity, which often makes them unsuitable for use as bulk solvents, as they could react with other components in a formulation.

This is in stark contrast to its corresponding alcohol, 2-Phenoxypropanol , which is widely used as a slow-evaporating, hydrophobic glycol ether solvent and coalescing agent. atamanchemicals.comatamankimya.com 2-Phenoxypropanol is a key ingredient in formulations for paints, coatings, inks, cleaning agents, and cosmetics due to its excellent solvency for various resins, good miscibility, and ability to improve film formation. atamanchemicals.comatamankimya.comlnkelong.com The distinct chemical nature of the aldehyde group in this compound versus the hydroxyl group in 2-Phenoxypropanol accounts for their vastly different applications in this area.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 52687-81-7 | C₉H₁₀O₂ |

| 2-Phenoxypropanol | 4169-04-4 | C₉H₁₂O₂ |

| Tafluprost | 209860-87-7 | C₂₅H₃₄F₂O₅ |

| 2-Phenylpropanal (Hydratropaldehyde) | 93-53-8 | C₉H₁₀O |

| 2-hydroxy-3-phenoxypropyl acrylate | 16969-10-1 | C₁₂H₁₄O₄ |

| 2-Phenoxypropylamine | 6437-49-6 | C₉H₁₃NO |

| 3-Phenoxypropanal | 61635-30-9 | C₉H₁₀O₂ |

| Campholenic aldehyde | 4501-58-0 | C₁₀H₁₆O |

| Phenol-formaldehyde resin | 9003-35-4 | (C₇H₆O)n |

| Phenylsulfones | Not applicable | Variable |

| Julia-Lythgoe Olefination | Not applicable | Reaction Type |

| Wacker-type oxidation | Not applicable | Reaction Type |

Environmental Fate and Degradation Mechanisms of 2 Phenoxypropanal

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 2-Phenoxypropanal, these pathways are primarily driven by light, water, and atmospheric oxidants.

Photodegradation is a significant pathway for the removal of organic compounds from sunlit environmental compartments like surface waters and the atmosphere. This process can occur through direct or indirect mechanisms. researchgate.net

Direct Photodegradation: This process involves the direct absorption of solar radiation by the this compound molecule. The presence of chromophores—specifically the phenyl ring and the aldehyde group—allows the molecule to absorb photons, elevating it to an excited state. In this state, the molecule can undergo various reactions, such as cleavage or rearrangement, leading to its degradation. researchgate.net

Indirect Photodegradation: This is often a more dominant process in the environment. It occurs when other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb photons. researchgate.net These excited sensitizers then generate highly reactive chemical species, such as hydroxyl radicals (•OH) and singlet oxygen. These reactive species are powerful oxidants that can readily react with and degrade this compound, even if the compound itself does not absorb light efficiently.

Given that phenyl propanaldehydes are expected to be released into the air and aquatic environments, both direct and indirect photodegradation are likely to be important processes in determining the environmental fate of this compound. industrialchemicals.gov.au

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound, containing an ether linkage and an aldehyde functional group, is generally stable against hydrolysis under typical environmental conditions (pH 5-9). While certain chemical bonds, such as those in polyesters or polyimides, are susceptible to hydrolysis, the ether bond in this compound is significantly more resistant. nih.govresearchgate.net Therefore, hydrolytic degradation is not considered a major environmental degradation pathway for this compound in the absence of strong acid or base catalysts.

Thermo-oxidative degradation involves the breakdown of a substance at elevated temperatures in the presence of oxygen. While high-temperature degradation is relevant in industrial settings, in the context of environmental fate, these oxidative processes are more pertinent to atmospheric chemistry. kpi.uaresearchgate.net The aldehyde functional group in this compound is susceptible to oxidation, which could lead to the formation of 2-phenoxypropanoic acid. Furthermore, the entire molecule, particularly the aromatic ring and the hydrogen atoms on the side chain, can be attacked by atmospheric oxidants like hydroxyl radicals, contributing to its degradation in the atmosphere.

Biotic Degradation by Microorganisms and Enzymatic Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is expected to be a rapid and significant degradation pathway for this compound. industrialchemicals.gov.au

While specific studies identifying microbial strains that metabolize this compound are not available, the degradation of structurally similar aromatic and phenolic compounds is well-documented. Numerous bacterial and fungal species possess the enzymatic machinery to break down such compounds and are commonly isolated from contaminated soils and wastewater treatment plants. mdpi.comresearchgate.net It is highly probable that strains from these groups are also capable of degrading this compound.

| Microbial Genus | Example Species/Strain | Related Compound(s) Degraded | Reference |

|---|---|---|---|

| Pseudomonas | P. putida, P. citronellolis | Phenol (B47542), Phenolic compounds, Ibuprofen, 3-Phenylpropanoic acid | mdpi.comresearchgate.netmdpi.com |

| Alcaligenes | A. faecalis | Phenol, 2- and 4-Cumylphenols | mdpi.commdpi.com |

| Arthrobacter | Arthrobacter sp. SPG | 2-Nitrobenzoate | nih.govfrontiersin.org |

| Cupriavidus | Cupriavidus sp. ST-14 | Phenylalkanoic acids, Monohydroxyphenylacetic acids | researchgate.net |

| Dechloromonas | Dechloromonas sp. | Benzene (B151609), Polycyclic aromatic hydrocarbons | nih.gov |

| Trametes | T. versicolor | Diclofenac, Ibuprofen | researchgate.net |

The exact biochemical pathway for this compound degradation has not been elucidated. However, based on established pathways for analogous aromatic compounds, a plausible degradation sequence can be proposed. The process likely involves initial modifications to the side chain, cleavage of the ether bond, and subsequent cleavage of the aromatic ring. frontiersin.orgresearchgate.netresearchgate.net

Plausible Degradation Steps:

Side-Chain Modification: The initial attack could involve the aldehyde group, which can be oxidized by an aldehyde dehydrogenase to form 2-phenoxypropanoic acid, or reduced by an oxidoreductase to form 2-phenoxypropan-1-ol. researchgate.net

Ether Bond Cleavage: A critical step is the cleavage of the ether linkage, likely catalyzed by a monooxygenase or dioxygenase enzyme. This would break the molecule into a phenolic component (phenol) and a three-carbon aliphatic component (such as propanal or propanoic acid).

Aromatic Ring Activation and Cleavage: The resulting phenol is a common intermediate in aromatic degradation pathways. It is typically hydroxylated by a monooxygenase to form catechol. frontiersin.org Catechol then undergoes ring fission by a catechol dioxygenase (either ortho- or meta-cleavage), breaking the aromatic ring to form aliphatic intermediates like cis,cis-muconic acid. frontiersin.orgresearchgate.net

Funneling into Central Metabolism: The aliphatic intermediates from both ether cleavage and ring cleavage are further metabolized and funneled into central metabolic pathways, such as the TCA (Krebs) cycle, ultimately leading to mineralization (conversion to CO₂ and H₂O). researchgate.net

| Proposed Step | Enzyme Class | Reaction | Potential Metabolite(s) | Reference |

|---|---|---|---|---|

| Aldehyde Oxidation | Aldehyde Dehydrogenase | This compound → 2-Phenoxypropanoic acid | 2-Phenoxypropanoic acid | [General Biochemistry] |

| Aldehyde Reduction | Oxidoreductase | This compound → 2-Phenoxypropan-1-ol | 2-Phenoxypropan-1-ol | researchgate.net |

| Ether Cleavage | Monooxygenase / Dioxygenase | This compound → Phenol + C3 aliphatic unit | Phenol | [General Microbiology] |

| Aromatic Hydroxylation | Monooxygenase | Phenol → Catechol | Catechol | frontiersin.org |

| Ring Cleavage | Dioxygenase | Catechol → cis,cis-Muconic acid | cis,cis-Muconic acid | frontiersin.orgresearchgate.net |

Formation of Secondary Organic Aerosols (SOA) from Atmospheric Oxidation Products

Secondary organic aerosols (SOA) constitute a significant fraction of atmospheric particulate matter and are formed from the oxidation of volatile organic compounds (VOCs). The atmospheric oxidation of this compound, initiated primarily by reaction with hydroxyl (OH) radicals, is expected to produce a range of oxidation products that can contribute to SOA formation. copernicus.orgharvard.edu

The atmospheric chemistry of analogous compounds, such as other aldehydes and phenolic compounds, provides insight into the likely transformation pathways of this compound. The oxidation of aromatic hydrocarbons, for instance, leads to the formation of ring-retaining products like phenols, which are key precursors to SOA. copernicus.org The initial reaction of OH radicals with many VOCs involves the abstraction of a hydrogen atom, leading to the formation of an alkyl radical. This radical then rapidly reacts with oxygen to form a peroxy radical (RO₂). wikipedia.org

For aldehydes, oxidation can lead to the formation of highly oxygenated organic molecules (HOMs), which are crucial in the formation of atmospheric aerosols. copernicus.orgresearchgate.net Studies on longer-chain aldehydes, such as hexanal, have shown that both aldehydic and non-aldehydic hydrogen abstraction by OH radicals can lead to HOM formation through autoxidation. copernicus.orgresearchgate.netcopernicus.org The resulting peroxy radicals can undergo intramolecular hydrogen shifts, leading to the addition of multiple oxygen atoms and the formation of low-volatility products that readily partition to the aerosol phase. copernicus.orgresearchgate.net

The general mechanism for the atmospheric oxidation of an n-aldehyde by OH radicals can lead to either fragmentation or isomerization products, with the latter being more likely for longer-chain aldehydes and contributing to molecular growth and functionalization. researchgate.net The presence of nitrogen oxides (NOx) can also influence SOA yields, with some studies on other aldehydes showing higher SOA formation under high-NOx conditions. scispace.com

While direct experimental data on the SOA yield of this compound is not available, the presence of both an aldehyde functional group and a phenoxy group suggests a high potential for SOA formation. The oxidation of the aromatic ring and the aldehyde group would likely lead to the formation of multifunctional, low-volatility products that contribute to aerosol mass.

Table 1: Key Processes in the Atmospheric Oxidation of Aldehydes and Phenolic Compounds Leading to SOA Formation

| Process | Description | Relevance to this compound |

|---|---|---|

| OH Radical Initiation | The primary daytime oxidant, the OH radical, initiates the degradation of many VOCs by abstracting a hydrogen atom. harvard.eduwikipedia.org | This is the expected primary atmospheric degradation pathway for this compound. |

| Peroxy Radical Formation | The initial alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical (RO₂). wikipedia.org | This is a key step in the atmospheric oxidation cascade of this compound. |

| Autoxidation | Peroxy radicals can undergo intramolecular H-shifts, leading to the rapid addition of multiple oxygen atoms and the formation of HOMs. copernicus.org | The structure of this compound may allow for such reaction pathways, leading to low-volatility products. |

| Gas-to-Particle Partitioning | Low-volatility and semi-volatile oxidation products partition from the gas phase to the aerosol phase, contributing to SOA mass. nih.gov | The expected oxidation products of this compound are likely to have low volatility, favoring SOA formation. |

General Chemical and Bioremediation Strategies for Phenoxy-Aldehyde Contaminants

Phenoxy-aldehyde contaminants in soil and water can be addressed through various chemical and bioremediation strategies. These approaches aim to transform the pollutants into less toxic or completely mineralized forms.

Chemical Remediation

Advanced Oxidation Processes (AOPs) are a prominent group of chemical treatment methods for the degradation of recalcitrant organic pollutants, including aldehydes. slchemtech.comteamonebiotech.commdpi.com These processes rely on the generation of highly reactive species, such as hydroxyl radicals, to oxidize the target contaminants. mdpi.com

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. teamonebiotech.com The photo-Fenton process enhances radical production through the use of UV light.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or be used in combination with other methods (e.g., UV, H₂O₂) to generate hydroxyl radicals. slchemtech.com

UV-based AOPs: The combination of UV radiation with oxidants like hydrogen peroxide or persulfate (S₂O₈²⁻) is effective for degrading organic contaminants. mui.ac.ir For example, the UV/S₂O₈²⁻/Fe²⁺ process has been shown to be efficient in removing formaldehyde (B43269) from aqueous solutions. mui.ac.ir

These chemical oxidation methods typically transform aldehydes into carboxylic acids, which can be further oxidized to carbon dioxide and water. ny.govnih.govnih.gov

Bioremediation

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade environmental pollutants. This approach is often considered more cost-effective and environmentally friendly than chemical methods. researchgate.netgoogle.com

Bacterial Degradation: Various bacterial strains have been identified that can degrade aromatic compounds, including those with structures similar to the phenoxy group. nih.govnih.gov The degradation pathways often involve initial oxidation of the aromatic ring, followed by ring cleavage. researchgate.netresearchgate.net Specific strains of Pseudomonas and Bacillus have been used in the bioremediation of aldehyde-rich wastewater. teamonebiotech.com

Fungal Degradation: Fungi are also effective in degrading a wide range of organic pollutants, including phenoxy compounds and aldehydes. ijraset.comfrontiersin.org For instance, the fungal strain Cladosporium sp. has been shown to degrade 3-phenoxybenzaldehyde. nih.govresearchgate.net Fungi produce a variety of extracellular enzymes, such as laccases and peroxidases, that can non-specifically oxidize a broad range of substrates. ijraset.com Endophytic fungi, such as Phomopsis sp., have demonstrated the ability to degrade phenoxy acid herbicides. aloki.hu

Bioremediation of aldehydes can be challenging as high concentrations can be toxic to microorganisms. slchemtech.comteamonebiotech.com Therefore, strategies such as bioaugmentation with specialized microbial consortia and careful control of environmental conditions (e.g., pH, nutrient availability) are often necessary for successful implementation. teamonebiotech.comteamonebiotech.com

Table 2: Summary of Remediation Strategies for Phenoxy-Aldehyde Contaminants

| Remediation Strategy | Method | Target Contaminants | Key Findings & Considerations |

|---|---|---|---|

| Chemical Remediation | Advanced Oxidation Processes (AOPs) | Aldehydes, Phenolic Compounds | Effective at degrading recalcitrant compounds through the generation of highly reactive radicals. Can be energy-intensive. slchemtech.comteamonebiotech.commdpi.com |

| UV/S₂O₈²⁻/Fe²⁺ | Formaldehyde | High removal efficiency demonstrated in aqueous solutions. mui.ac.ir | |

| Fenton Process (H₂O₂/Fe²⁺) | Aldehydes | Generates hydroxyl radicals to oxidize aldehydes to less harmful substances. teamonebiotech.com | |

| Bioremediation | Bacterial Degradation | Aromatic Compounds, Aldehydes | Utilizes bacterial strains like Pseudomonas and Bacillus to metabolize pollutants. High concentrations can be inhibitory. nih.govnih.govteamonebiotech.com |

Future Research Trajectories and Emerging Avenues in 2 Phenoxypropanal Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The chemical industry's increasing focus on sustainability is driving the development of green synthetic routes for a wide range of organic compounds, a trend that is expected to significantly impact the production of 2-phenoxypropanal. chemistryjournals.net The core principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks and safer solvents, are guiding the design of next-generation synthetic processes. chemistryjournals.net

Current research in organic synthesis is actively exploring biotechnological routes and the use of biocatalysts, which offer the potential for highly selective transformations under mild conditions, thereby reducing energy consumption and the generation of hazardous waste. researchgate.net These strategies are particularly relevant for the synthesis of functionalized aldehydes like this compound, where traditional methods may rely on harsh reagents and generate significant byproducts. The development of enzyme cascades, for instance, presents a powerful tool for creating environmentally friendly and cost-effective manufacturing processes for valuable chemicals. umontreal.ca

Future research in this area will likely focus on several key strategies to enhance the sustainability and efficiency of this compound synthesis:

Biocatalysis: The use of engineered enzymes or whole-cell systems to catalyze the key bond-forming reactions in the synthesis of this compound and its analogs. This could involve, for example, the enzymatic oxidation of a corresponding alcohol or the biocatalytic coupling of phenol (B47542) with a suitable three-carbon building block.

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors. This aligns with the broader goal of transitioning to a more circular and sustainable chemical economy. chemistryjournals.net

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a key tenet of green chemistry. chemistryjournals.net Research into the synthesis of this compound in these solvent systems could lead to significant reductions in environmental impact.

Catalytic Methods: The development of novel, highly efficient, and recyclable catalysts to replace stoichiometric reagents, thereby improving atom economy and reducing waste.

By embracing these green synthetic strategies, the production of this compound can become more environmentally benign and economically competitive, opening up new opportunities for its application in various fields.

Advancements in Asymmetric Catalysis for High Enantioselectivity in this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis has emerged as a powerful tool for achieving high levels of stereocontrol in chemical reactions, and its application to the synthesis of chiral this compound derivatives is a significant area of future research. nih.govresearchgate.net The development of novel chiral catalysts, including organocatalysts, metal complexes, and biocatalysts, is expected to provide access to a wide range of enantioenriched this compound derivatives with high optical purity. researchgate.netnih.gov

Organocatalysis, in particular, has witnessed remarkable growth and offers a green and sustainable alternative to metal-based catalysts. nih.gov Chiral organocatalysts can activate substrates through various modes, including enamine and iminium ion formation, enabling a diverse array of asymmetric transformations. researchgate.net For aldehydes like this compound, these catalysts can facilitate highly enantioselective additions of nucleophiles to the carbonyl group, leading to the formation of chiral alcohols, amines, and other valuable derivatives.

Key research directions in the asymmetric catalysis of this compound derivatives will likely include:

Novel Catalyst Design: The design and synthesis of new and more efficient chiral catalysts, including bifunctional organocatalysts and novel metal-ligand complexes, tailored for the specific steric and electronic properties of this compound.

Enantioselective Reductions: The development of catalytic systems for the highly enantioselective reduction of the aldehyde functionality in this compound to produce chiral 2-phenoxy-1-propanol, a valuable building block.

Enantioselective Additions: The exploration of a wider range of enantioselective nucleophilic addition reactions to the carbonyl group of this compound, including aldol, Mannich, and Michael reactions, to generate complex chiral molecules. nih.gov